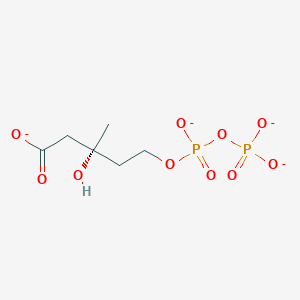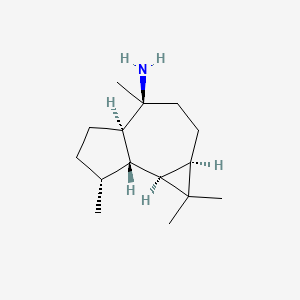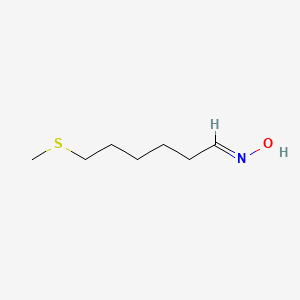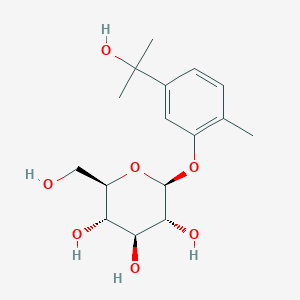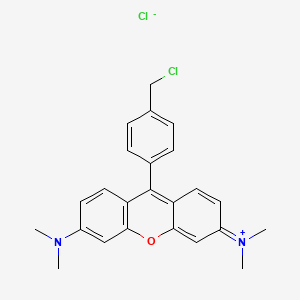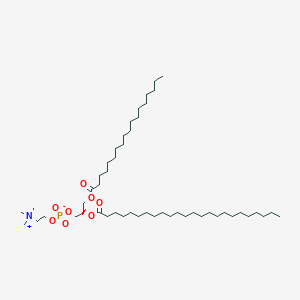
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and tetracosanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.
Wissenschaftliche Forschungsanwendungen
Ion Channel Interaction
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine has been researched for its potential interactions with plasma membrane ion channels. A study by Potier et al. (2011) explored the interaction of a similar ether-linked phospholipid with ion channels, hypothesizing a modulation of their function, which could be relevant to understanding the broader applications of such phospholipids in cellular biology (Potier et al., 2011).
Lipid Membrane Interaction
Huang et al. (2013) utilized a label-free sensing platform to detect interactions between small molecules and lipid bilayers, including those containing similar phosphocholines. This study contributes to understanding how these phosphocholines interact with lipid membranes, which is crucial for drug development and analysis (Huang et al., 2013).
High-Temperature Behavior
Changi et al. (2012) examined the behavior of a related phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in high-temperature water. This study's insights into the hydrolysis and reaction products of DOPC at elevated temperatures can provide a foundation for understanding the stability and decomposition pathways of similar phosphocholines under extreme conditions (Changi et al., 2012).
Membrane Biophysics
Investigations into the effects of analogs of ether phospholipids on model membranes can shed light on the biophysical properties influenced by 1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine. A study by Torrecillas et al. (2006) examined these effects, revealing insights into the molecular mechanisms that could be relevant to similar phospholipids (Torrecillas et al., 2006).
Phase Behavior in Aqueous Media
The phase behavior of bolaamphiphilic phosphocholines in aqueous media has been studied by Meglio et al. (2000). These studies are fundamental for understanding how 1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine might behave in similar environments, which is crucial for applications in nanotechnology and material science (Meglio et al., 2000).
Structural Characterization in Nanoparticles
Schmiele et al. (2016) conducted structural characterization of lipid nanoparticles using a similar phospholipid, which provides insights into the potential use of 1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine in the formulation of lipid-based nanoparticles for drug delivery or other applications (Schmiele et al., 2016).
pH-Dependent Aggregation Properties
Scarzello et al. (2006) investigated the pH-dependent aggregation properties of mixtures of sugar-based gemini surfactants with phospholipids, including similar phosphocholines. Understanding these properties is crucial for the development of novel drug-delivery systems and biomedical applications (Scarzello et al., 2006).
Eigenschaften
Produktname |
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C50H100NO8P |
Molekulargewicht |
874.3 g/mol |
IUPAC-Name |
[(2R)-3-octadecanoyloxy-2-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |
InChI-Schlüssel |
JAGKNQMHXVLJKL-QSCHNALKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)


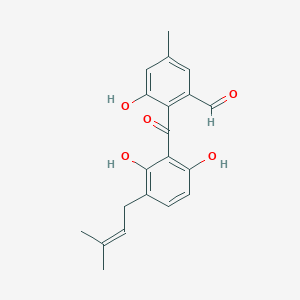
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
